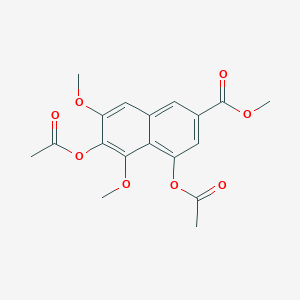![molecular formula C23H43NO B13939388 1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine CAS No. 56630-59-2](/img/structure/B13939388.png)
1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine is an organic compound with the molecular formula C23H43NO It is characterized by a pyrrolidine ring attached to an octanoyl group, which is further substituted with an octylcyclopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine typically involves the following steps:
Formation of the Octylcyclopropyl Intermediate: The initial step involves the synthesis of the octylcyclopropyl intermediate through a cyclopropanation reaction. This can be achieved by reacting an octyl halide with a suitable cyclopropanation reagent under controlled conditions.
Acylation Reaction: The octylcyclopropyl intermediate is then subjected to an acylation reaction with octanoyl chloride in the presence of a base such as pyridine or triethylamine to form the octanoyl derivative.
Pyrrolidine Ring Formation: Finally, the octanoyl derivative is reacted with pyrrolidine under reflux conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the octanoyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrrolidine or octanoyl derivatives.
Scientific Research Applications
1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine can be compared with other similar compounds, such as:
1-[8-(2-Octylcyclopropyl)octanoyl]piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.
1-[8-(2-Octylcyclopropyl)octanoyl]morpholine: Contains a morpholine ring, offering different chemical and biological properties.
1-[8-(2-Octylcyclopropyl)octanoyl]azepane: Features an azepane ring, which may result in distinct reactivity and applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
56630-59-2 |
|---|---|
Molecular Formula |
C23H43NO |
Molecular Weight |
349.6 g/mol |
IUPAC Name |
8-(2-octylcyclopropyl)-1-pyrrolidin-1-yloctan-1-one |
InChI |
InChI=1S/C23H43NO/c1-2-3-4-5-7-10-15-21-20-22(21)16-11-8-6-9-12-17-23(25)24-18-13-14-19-24/h21-22H,2-20H2,1H3 |
InChI Key |
IMLXQHQGJNDXGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


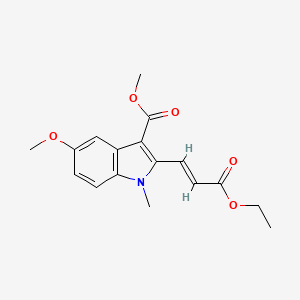
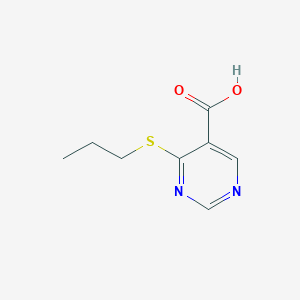
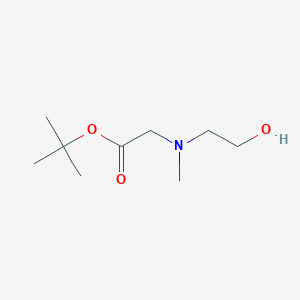
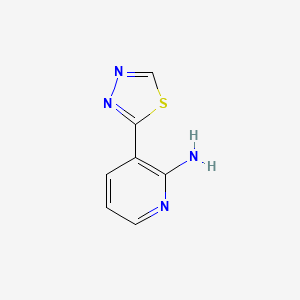
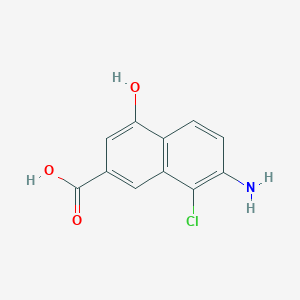
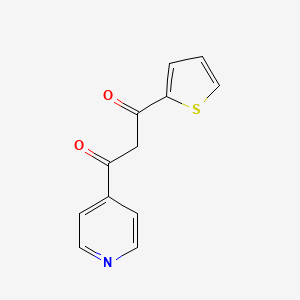
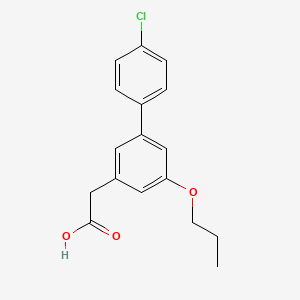
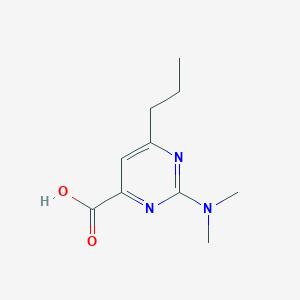
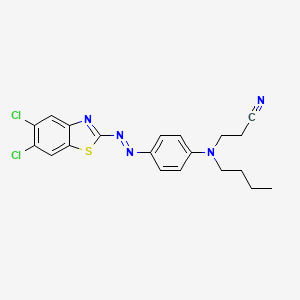
![3-(2-[Methyl(2-phenylethyl)amino]ethyl)phenol](/img/structure/B13939367.png)
![Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]-](/img/structure/B13939369.png)

![2-amino-1-(3-methoxy-2,6-dimethylphenyl)-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13939373.png)
